
1-Nonene
Overview
Description
1-Nonene (C₉H₁₈) is a terminal alkene (α-olefin) with a nine-carbon chain and a double bond at the first position. It is a volatile organic compound (VOC) with diverse roles in biological systems and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Nonene can be synthesized through the oligomerization of ethylene. This process involves the catalytic polymerization of ethylene to form higher alkenes, including this compound. The reaction typically employs a Ziegler-Natta catalyst or a chromium-based catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, this compound is produced as a byproduct during the cracking of petroleum. The process involves the thermal decomposition of large hydrocarbon molecules into smaller ones, including this compound. This method is efficient and cost-effective, making it the preferred choice for large-scale production .
Chemical Reactions Analysis
Epoxidation
1-Nonene undergoes chemoenzymatic epoxidation to form this compound oxide, a reaction optimized for industrial applications. Key parameters include:
Reaction Condition | Optimal Value | Yield | Reaction Time |
---|---|---|---|
H₂O₂ Concentration | 20% | 92% | 6 hours |
Temperature | 20°C | 85% | 8 hours |
Enzyme (Novozym 435) Load | 30 mg/mL | 88% | 7 hours |
-
Mechanism : Lipase-mediated perhydrolysis of phenylacetic acid generates peracid, which epoxidizes this compound .
-
Challenges : Enzyme inactivation occurs at H₂O₂ concentrations >30% or temperatures >25°C .
Alkylation
This compound serves as an alkylating agent in the production of nonylphenols:
Reaction :
-
Catalysts : AlCl₃ or H₂SO₄ facilitate Friedel-Crafts alkylation .
-
Application : Nonylphenols are precursors to surfactants and lubricant additives .
Polymerization
This compound participates in acid-catalyzed polymerization:
-
Conditions : Initiated by protic acids (e.g., H₃PO₄) or Lewis acids (e.g., BF₃) .
-
Product : Oligomers with degree of polymerization (DP) 3–5, used in synthetic lubricants .
Oxidation Reactions
This compound reacts with strong oxidizing agents (e.g., KMnO₄, O₃):
Reactivity with Other Agents
-
Reducing Agents : Forms nonane via hydrogenation (Pd/C catalyst) .
-
Halogens : Undergoes electrophilic addition with Cl₂ or Br₂ in inert solvents .
Key Research Findings
Scientific Research Applications
Agricultural Applications
1-Nonene plays a significant role in plant-insect interactions, particularly in enhancing pest control strategies. Research indicates that this compound is an active compound involved in the response of maize to aphid infestations. In a study involving a tritrophic interaction model with maize (Zea mays), aphids (Rhopalosiphum padi), and ladybirds (Harmonia axyridis), it was found that:
- Attractiveness : this compound was identified as a key volatile compound that attracted ladybirds to aphid-infested maize under high-nitrogen conditions. The release of this compound was positively correlated with increased visitation rates of ladybirds, suggesting its potential use in integrated pest management strategies to enhance natural predation of aphids .
- Nitrogen Efficiency : The study also proposed that the application of nitrogen fertilizers could be optimized by using this compound to enhance the attractiveness of crops to beneficial insects, thereby reducing the need for chemical pesticides .
Chemical Synthesis
This compound is utilized in various chemical synthesis processes, including the production of epoxides. A notable study focused on the chemoenzymatic epoxidation of this compound demonstrated:
- Reaction Optimization : The research explored different reaction parameters for the synthesis of this compound oxide using lipase as a biocatalyst. It was found that specific solvents and enzyme concentrations significantly impacted the yield and selectivity of the epoxide formation .
- Yield Improvement : The optimal conditions included using phenylacetic acid as a perhydrolysis substrate, which enhanced enzyme stability and reaction efficiency, leading to high yields of selective epoxides within a short reaction time .
Material Science
In material science, this compound is investigated for its properties in creating hydrophobic membranes:
- Membrane Properties : Research has indicated that membranes incorporating this compound exhibit significant hydrophobicity, which can be advantageous in various filtration and separation processes. The transport properties of these membranes were analyzed through sorption measurements .
Case Study 1: Pest Control Enhancement
- Objective : To assess the effectiveness of this compound in attracting beneficial insects.
- Methodology : The study involved olfactometer tests where ladybirds were exposed to different treatments including aphid-infested maize with and without added this compound.
- Findings : Results showed a marked increase in ladybird attraction to maize treated with this compound compared to controls, highlighting its potential as a natural pest management tool.
Case Study 2: Epoxidation Process Optimization
- Objective : To improve the synthesis efficiency of this compound oxide.
- Methodology : Various substrates and conditions were tested to determine optimal enzyme activity.
- Findings : Utilizing phenylacetic acid significantly improved yields and reduced reaction times, demonstrating an efficient method for producing valuable chemical intermediates from this compound.
Mechanism of Action
The mechanism of action of 1-nonene involves its interaction with various molecular targets and pathways. For instance, in plant-insect interactions, this compound acts as a volatile organic compound that attracts natural predators of herbivores, thereby providing a defense mechanism for the plant . The biosynthesis pathways of this compound are complex and involve multiple enzymes, including decarboxylases and desaturases .
Comparison with Similar Compounds
1-Nonene shares structural and functional similarities with other alkenes, monoterpenoids, and aromatic VOCs. Below is a comparative analysis:
Table 1: Chemical and Functional Comparison
Key Findings:
Structural Impact on Function: Chain length dictates volatility and biological activity. This compound’s C9 chain optimizes volatility for airborne signaling, whereas longer chains (e.g., 1-undecene) reduce dispersal efficiency . In copolymers, this compound’s branching disrupts crystallinity more than 1-heptene, broadening melting ranges (e.g., 70–120°C vs. 100–120°C for 1-heptene) .
Biosynthetic Pathways: Unlike monoterpenes (e.g., D-limonene) derived from isopentenyl diphosphate, this compound is synthesized via fatty acid decarboxylation, sharing pathways with bacterial olefin production (e.g., Jeotgalicoccus spp.) .
Industrial Efficiency: this compound’s HTL yield (69 mol%) surpasses 3-decenoic acid (11 mol%) and 2-decenoic acid (18 mol%) due to preferential decarboxylation . In pyrolysis, sodium carbonate-alumina systems enhance this compound selectivity over internal alkenes (e.g., 2-decene) .
Biological Activity
1-Nonene, an unsaturated hydrocarbon belonging to the alkene family, has garnered attention in various biological contexts due to its potential roles in ecological interactions and its chemical properties. This article delves into the biological activity of this compound, highlighting its significance in tritrophic interactions, potential therapeutic applications, and its environmental impact.
This compound (C9H18) is a linear alkene characterized by a double bond between the first and second carbon atoms. Its structure allows for various reactions, including polymerization and oxidation, which can influence its biological activity. The compound is primarily derived from natural sources, including plants and certain microbial processes.
Tritrophic Interactions
Recent studies have elucidated the role of this compound in ecological interactions, particularly in agricultural systems. Notably, research has shown that this compound is emitted by maize plants infested with aphids, acting as a signal to attract natural predators such as the ladybird beetle (Harmonia axyridis).
Key Findings:
- Attractiveness to Predators : Under high-nitrogen conditions, maize plants release increased amounts of this compound, which correlates with higher visitation rates of H. axyridis. This suggests that this compound plays a crucial role in mediating predator attraction in response to herbivore damage .
- Volatile Emission : The release of this compound was positively correlated with the presence of salicylic acid (SA) and abscisic acid (ABA), indicating that these plant hormones may influence its synthesis during stress responses .
Condition | This compound Release | Ladybird Attraction |
---|---|---|
Low Nitrogen | Low | Low |
High Nitrogen | High | High |
Case Study: Antimicrobial Properties
A study highlighted the antimicrobial activity of various hydrocarbons, including this compound derivatives. The findings suggested that certain structural modifications could enhance their efficacy against pathogenic bacteria .
Table: Antimicrobial Activity of Hydrocarbons
Compound | Activity (Zone of Inhibition) | Reference |
---|---|---|
This compound | Moderate | |
5-Ethyl-1-nonene | High | |
Decanedioic Acid | Low |
Environmental Impact
The role of this compound as a volatile organic compound (VOC) raises concerns regarding air quality and environmental health. Its emissions from agricultural practices can contribute to atmospheric reactions that lead to ozone formation. Understanding the balance between its ecological benefits and environmental risks is crucial for sustainable agricultural practices.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1-nonene, and how are they experimentally validated?
this compound (C₉H₁₈) is an alpha-olefin with a linear structure. Key properties include boiling point (~147°C), density (~0.73 g/cm³), and refractive index (1.415–1.420). Experimental validation typically employs gas chromatography-mass spectrometry (GC-MS) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and differential scanning calorimetry (DSC) for phase behavior analysis. Researchers must cross-reference data with standardized databases (e.g., NIST Chemistry WebBook ) to ensure accuracy and reproducibility.
Table 1: Key Physicochemical Properties of this compound
Property | Value/Description | Method of Determination |
---|---|---|
Boiling Point | ~147°C | ASTM D86 |
Density (20°C) | 0.73 g/cm³ | Pycnometry |
Refractive Index | 1.415–1.420 | Abbe Refractometer |
Purity (Industrial) | ≥95% | GC-MS |
Q. What synthetic pathways are optimal for laboratory-scale production of this compound?
this compound is synthesized via ethylene oligomerization using Ziegler-Natta catalysts or through the dehydration of 1-nonanol. For laboratory-scale production, controlled oligomerization with titanium-based catalysts (e.g., TiCl₄/AlEt₃) ensures higher selectivity. Researchers must optimize reaction conditions (temperature: 80–120°C, pressure: 5–10 bar) and employ inert atmospheres to minimize side reactions. Post-synthesis purification via fractional distillation under reduced pressure is critical to isolate this compound from C8–C10 byproducts .
Q. How can researchers mitigate challenges in characterizing this compound’s isomerization behavior?
Isomerization (e.g., formation of 2- or 3-nonene) is a common challenge during storage or synthesis. To mitigate this:
- Use stabilizers like hydroquinone or butylated hydroxytoluene (BHT) to inhibit radical-mediated isomerization.
- Conduct periodic GC-MS analysis to monitor isomer ratios.
- Store this compound under nitrogen at low temperatures (4°C) to reduce thermal degradation .
Advanced Research Questions
Q. What methodological approaches resolve contradictions in this compound’s role as a semiochemical in tritrophic interactions?
Recent studies highlight this compound’s role in attracting Harmonia axyridis (ladybirds) in maize-aphid systems under nitrogen-enriched conditions (R²=0.954, p=0.023) . However, conflicting data may arise due to variable emission rates or environmental factors. Researchers should:
- Conduct controlled field trials with standardized nitrogen application rates.
- Use dynamic headspace sampling coupled with GC-MS to quantify this compound emissions.
- Apply multivariate regression to isolate confounding variables (e.g., temperature, plant genotype).
Table 2: Experimental Design for Tritrophic Interaction Studies
Variable | Control Parameters | Analytical Method |
---|---|---|
Nitrogen Application | 0–200 kg/ha | Kjeldahl Method |
This compound Emission | Dynamic Headspace Sampling | GC-MS |
Predator Attraction | Ethological Bioassays | Video Tracking |
Q. How can researchers optimize spectroscopic techniques to distinguish this compound from structurally similar alkenes?
this compound’s spectral overlap with C8–C10 alkenes complicates identification. Advanced strategies include:
- NMR : Compare chemical shifts of vinylic protons (δ 5.0–5.5 ppm for terminal alkenes).
- IR Spectroscopy : Analyze C=C stretching frequencies (~1640 cm⁻¹ for this compound vs. ~1660 cm⁻¹ for internal alkenes).
- High-Resolution MS : Use exact mass analysis (m/z 126.14 for C₉H₁₈⁺) to differentiate isotopic patterns .
Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound’s ecological studies?
Non-linear regression models (e.g., Hill equation) are preferred for dose-response curves. For nitrogen-dependent emission studies:
- Fit data using generalized additive models (GAMs) to account for environmental covariates.
- Validate with Akaike Information Criterion (AIC) to select the best-fit model.
- Report uncertainty intervals using bootstrapping (≥1000 iterations) .
Q. How do computational methods enhance the prediction of this compound’s reactivity in catalytic systems?
Density functional theory (DFT) simulations predict adsorption energies and reaction pathways. For example:
- Model this compound’s interaction with Pd-based catalysts to forecast hydrogenation efficiency.
- Compare activation barriers for isomerization pathways using transition state theory.
- Validate computational results with experimental kinetic data (e.g., Arrhenius plots) .
Q. What protocols ensure reproducibility in this compound’s application as a chemical intermediate?
- Synthesis : Adhere to ISO guidelines for catalyst preparation and reaction monitoring.
- Characterization : Use IUPAC-recommended NMR and GC-MS parameters.
- Data Reporting : Include raw spectral data, instrument calibration logs, and environmental conditions in supplementary materials .
Q. Methodological Guidelines
- Experimental Design : Follow P-E/I-C-O framework (Population: plant-insect systems; Exposure: nitrogen levels; Outcome: predator attraction) .
- Data Contradictions : Use sensitivity analysis to identify outliers and re-test hypotheses under controlled conditions .
- Ethical Compliance : Disclose stabilization additives and environmental impact assessments in publications .
Properties
IUPAC Name |
non-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h3H,1,4-9H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZJOMJEPLMPRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
Record name | 1-NONENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8913 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29254-71-5 | |
Record name | 1-Nonene, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29254-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2059562 | |
Record name | 1-Nonene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-nonene is a colorless liquid with an odor of gasoline. Floats on water. Flammable, irritating vapor is produced., Colorless liquid; [HSDB], Liquid, Clear colourless liquid, Strong green aroma reminiscent of cucumber | |
Record name | 1-NONENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8913 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Nonene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2913 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1-Nonene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031270 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1-Nonene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2168/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
297 °F at 760 mmHg (USCG, 1999), 146.9 °C, 146.00 to 148.00 °C. @ 760.00 mm Hg | |
Record name | 1-NONENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8913 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-NONENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1081 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Nonene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031270 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
78 °F (USCG, 1999), 26 °C, 78 °F; 26 °C (OPEN CUP) | |
Record name | 1-NONENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8913 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Nonene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2913 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1-NONENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1081 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insol in water, soluble in alcohol, 0.00112 mg/mL at 25 °C, Practically insoluble to insoluble, Slightly Soluble (in ethanol) | |
Record name | 1-NONENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1081 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Nonene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031270 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1-Nonene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2168/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.733 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7433, 0.7310-0.7330 | |
Record name | 1-NONENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8913 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-NONENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1081 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Nonene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2168/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
4.35 (Air= 1) | |
Record name | 1-NONENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1081 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
10.86 mmHg (USCG, 1999), 5.4 [mmHg], 5.40 mm Hg @ 25 °C | |
Record name | 1-NONENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8913 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Nonene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2913 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1-NONENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1081 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
124-11-8, 31387-92-5, 68526-55-6, 68855-57-2 | |
Record name | 1-NONENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8913 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Nonene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Nonene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isononene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031387925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alkenes, C8-10, C9-rich | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alkenes, C6-12 alpha- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068855572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-NONENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73961 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Nonene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Nonene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Non-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.257 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-NONENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPK83LUD6G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-NONENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1081 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Nonene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031270 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-115 °F (USCG, 1999), -81.3 °C, -88 °C | |
Record name | 1-NONENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8913 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-NONENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1081 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Nonene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031270 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.